molecular formula C18H15Cl2N B8315846 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole

1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole

Cat. No.: B8315846
M. Wt: 316.2 g/mol
InChI Key: MMLXTCJTLWVWPF-UHFFFAOYSA-N
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Description

1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole is a substituted pyrrole derivative characterized by two 4-chlorophenyl groups at positions 1 and 2 of the pyrrole ring and an ethyl group at position 4. The synthesis of analogous compounds, such as 1,2-bis(4-chlorophenyl)-5-methyl-1H-pyrrole, involves condensation reactions between 1-(4-chlorophenyl)pentane-1,4-dione and substituted anilines, yielding high-purity products (e.g., 95% isolated yield for the methyl variant) .

Properties

Molecular Formula

C18H15Cl2N

Molecular Weight

316.2 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-5-ethylpyrrole

InChI

InChI=1S/C18H15Cl2N/c1-2-16-11-12-18(13-3-5-14(19)6-4-13)21(16)17-9-7-15(20)8-10-17/h3-12H,2H2,1H3

InChI Key

MMLXTCJTLWVWPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization using ammonium acetate to yield the desired pyrrole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The methyl variant achieves a 95% yield, suggesting that analogous ethyl derivatives may also be synthesized efficiently under similar conditions .

Pyrrolo[1,2-c]pyrimidine Derivatives

Compounds such as ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate () and ethyl 3-(4-biphenylyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate () feature fused pyrrolo-pyrimidine cores with ester and aromatic substituents.

Table 2: Physicochemical and Structural Comparisons

Property/Feature 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole Pyrrolo[1,2-c]pyrimidine Derivatives
Core Structure Monocyclic pyrrole Bicyclic fused pyrrolo-pyrimidine
Functional Groups Chlorophenyl, alkyl Chlorophenyl, benzoyl, ester
Molecular Weight Range ~300–320 g/mol ~400–420 g/mol
Potential Applications Antimicrobial agents Enzyme inhibitors, photodynamic therapy

Key Differences :

  • The pyrrolo-pyrimidine derivatives exhibit higher molecular weights (~400–420 g/mol) due to their fused ring systems and additional functional groups, which may limit blood-brain barrier permeability compared to simpler pyrroles.

Chlorophenyl-Containing Heterocycles in Agrochemicals

Fenvalerate (), a pyrethroid insecticide, shares the 4-chlorophenyl motif but features a cyano-phenoxybenzyl ester structure.

Table 3: Functional and Environmental Comparisons

Compound Type Chlorophenyl Role Bioactivity Environmental Persistence
This compound Structural backbone for target binding Antimicrobial Likely moderate (halogenated aromatics)
Fenvalerate Lipophilicity enhancer Neurotoxic insecticide High (persistent organic pollutant)

Tetrahydropyrimidine Analogs

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shares a chlorophenyl group but differs in core structure (tetrahydropyrimidine vs. pyrrole).

Comparison Highlights :

  • Similarity Score : 0.88 (), driven by shared ethyl ester and chlorophenyl groups.
  • Divergence : The tetrahydropyrimidine core may confer distinct hydrogen-bonding and conformational flexibility compared to planar pyrrole systems.

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